MFCD21594332

Description

MFCD21594332 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes to metals such as palladium, platinum, and rhodium. This ligand is notable for its ability to stabilize reactive metal centers while modulating catalytic activity in cross-coupling and hydrogenation reactions . The phosphine component provides strong σ-donor properties, while the alkene group contributes π-acceptance, creating a synergistic electronic environment that enhances catalytic efficiency . Its molecular architecture also allows for tunable steric effects, making it adaptable to diverse catalytic systems.

Propriétés

Formule moléculaire |

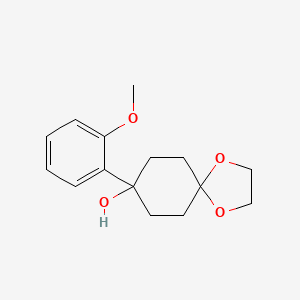

C15H20O4 |

|---|---|

Poids moléculaire |

264.32 g/mol |

Nom IUPAC |

8-(2-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |

InChI |

InChI=1S/C15H20O4/c1-17-13-5-3-2-4-12(13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 |

Clé InChI |

QFSCFTYEULQVAE-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C2(CCC3(CC2)OCCO3)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21594332 typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and cyclization, to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and yields.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD21594332 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery.

Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of MFCD21594332 involves its interaction with specific molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize MFCD21594332’s utility, two structurally related ligands are analyzed: triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe).

Structural and Functional Comparisons

Key Research Findings

- Catalytic Efficiency : MFCD21594332 outperforms PPh₃ in enantioselective hydrogenation due to its rigid framework, achieving >90% enantiomeric excess (ee) in α,β-unsaturated ester reductions. In contrast, PPh₃ requires additives to reach comparable selectivity .

- Thermal Stability : MFCD21594332-metal complexes exhibit higher thermal stability (decomposition >200°C) than dppe complexes (<150°C), attributed to the alkene group’s π-backbonding stabilization .

Discussion of Comparative Advantages and Limitations

- Advantages of MFCD21594332 :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.